
N-(5-chloro-2-pyridinyl)-3-(4-morpholinylsulfonyl)benzamide
説明
N-(5-chloro-2-pyridinyl)-3-(4-morpholinylsulfonyl)benzamide, commonly known as MNSB, is a chemical compound that has been extensively studied for its potential use in scientific research. MNSB is a small molecule inhibitor that has been shown to have a variety of effects on biological systems. In
作用機序
The mechanism of action of MNSB is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of a variety of client proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, MNSB disrupts the function of these client proteins, leading to cancer cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, MNSB has been shown to have a variety of biochemical and physiological effects. For example, MNSB has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. MNSB has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
実験室実験の利点と制限
One of the advantages of using MNSB in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and purify. Additionally, MNSB has been extensively studied, so there is a wealth of information available on its properties and potential uses. However, one limitation of using MNSB is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.
将来の方向性
There are many potential future directions for research on MNSB. One area of interest is in the development of MNSB analogs that have improved potency and selectivity. Additionally, MNSB could be studied in combination with other cancer therapies to determine its potential as an adjuvant therapy. Finally, MNSB could be studied in animal models to determine its efficacy and safety in vivo.
科学的研究の応用
MNSB has been studied for its potential use in a variety of scientific research applications. One of the primary areas of interest is in the field of cancer research. MNSB has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, MNSB has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-4-5-15(18-11-13)19-16(21)12-2-1-3-14(10-12)25(22,23)20-6-8-24-9-7-20/h1-5,10-11H,6-9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBLHJBIMBEFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



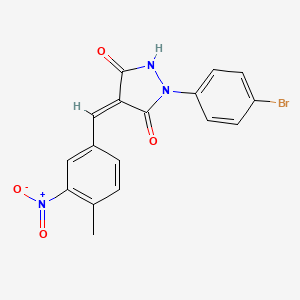
![methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3569494.png)
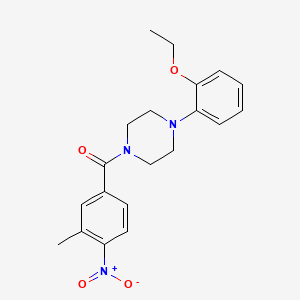
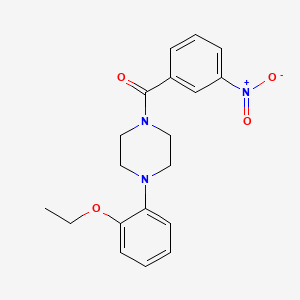
![benzyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3569501.png)
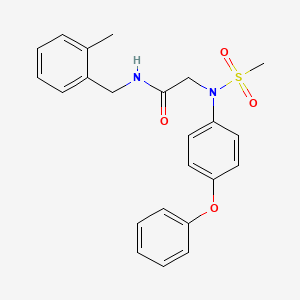
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3569522.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B3569527.png)
![N-(4-bromophenyl)-3-{[(4-chlorophenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3569542.png)
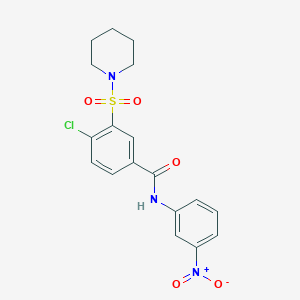
![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B3569557.png)
![phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3569564.png)
![2-[(2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569570.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B3569577.png)